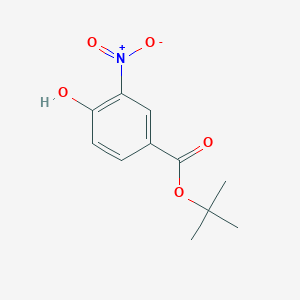

Tert-butyl 4-hydroxy-3-nitrobenzoate

Beschreibung

The exact mass of the compound tert-Butyl 4-hydroxy-3-nitrobenzoate, 95% is 239.07937252 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-hydroxy-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-hydroxy-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-9(13)8(6-7)12(15)16/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEGVLBNSWGBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate

This guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate from tert-butyl 4-hydroxybenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline methods for the characterization of the final product.

Introduction and Significance

Tert-butyl 4-hydroxy-3-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of a nitro group onto the aromatic ring of tert-butyl 4-hydroxybenzoate significantly alters its electronic properties and provides a handle for further chemical transformations. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions.

The synthesis involves the electrophilic nitration of the aromatic ring of tert-butyl 4-hydroxybenzoate. Understanding the directing effects of the substituents on the benzene ring is crucial for predicting the regioselectivity of this reaction. The hydroxyl (-OH) group is a strongly activating and ortho-, para-directing group, while the tert-butoxycarbonyl (-COOtBu) group is a deactivating and meta-directing group. The powerful directing effect of the hydroxyl group ultimately governs the position of nitration.

The Chemistry of Nitration: Mechanism and Regioselectivity

The nitration of tert-butyl 4-hydroxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction proceeds through the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of a nitric acid source with a strong acid, such as sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and the Role of Directing Groups

The hydroxyl group on the tert-butyl 4-hydroxybenzoate ring is a powerful activating group due to its ability to donate electron density to the ring through resonance.[2] This increased electron density makes the ring more susceptible to attack by the electrophilic nitronium ion. The hydroxyl group directs the incoming electrophile to the ortho and para positions.[2][3]

The tert-butoxycarbonyl group, on the other hand, is a deactivating group that withdraws electron density from the ring, making it less reactive towards electrophiles. It is a meta-director.

In the case of tert-butyl 4-hydroxybenzoate, the activating and ortho-, para-directing effect of the hydroxyl group is dominant. Since the para position is already occupied by the tert-butoxycarbonyl group, the nitration will occur at one of the ortho positions relative to the hydroxyl group. Steric hindrance from the bulky tert-butyl group may slightly influence the reaction, but the primary product will be the 3-nitro substituted compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| tert-Butyl 4-hydroxybenzoate | C₁₁H₁₄O₃ | 194.23[4] |

| Nitric Acid (62% w/w) | HNO₃ | 63.01 |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 |

| Sodium Acetate | CH₃COONa | 82.03 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Reaction Setup and Procedure

A generalized procedure for the nitration of a substituted phenol is as follows, which can be adapted for tert-butyl 4-hydroxybenzoate.[6]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-hydroxybenzoate in glacial acetic acid.[6]

-

Addition of Sodium Acetate: Add sodium acetate to the solution and stir until it dissolves.[6]

-

Cooling: Cool the reaction mixture in an ice bath to a temperature between 0-5 °C.[7]

-

Nitrating Mixture: Slowly add a pre-cooled mixture of nitric acid and acetic acid dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.[7]

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice and water to precipitate the crude product.[7]

-

Work-up: The work-up procedure may involve the addition of a base to neutralize the acid, followed by extraction with an organic solvent. For instance, an ethereal solution of the reaction mixture can be treated with a solution of potassium hydroxide in ethanol to precipitate the potassium salt of the product. This salt can then be filtered, dissolved in water, and acidified to precipitate the final product.[6]

-

Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate.

Characterization of tert-butyl 4-hydroxy-3-nitrobenzoate

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are commonly employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the product. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group, and the hydroxyl proton. The ¹³C NMR will show distinct peaks for each carbon atom in the molecule.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can help to confirm its identity.

Physical Properties

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value. A broad melting point range is indicative of impurities.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the final product.[9]

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (doublets and doublet of doublets), a singlet for the tert-butyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some shifted downfield due to the nitro group), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1700 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric N-O stretches). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the product (239.23 g/mol ). |

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of tert-butyl 4-hydroxybenzoate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. tert-Butyl 4-hydroxybenzoate | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1H NMR Spectrum of tert-Butyl 4-hydroxy-3-nitrobenzoate: A Technical Guide

Topic: 1H NMR Spectrum of tert-Butyl 4-hydroxy-3-nitrobenzoate Content Type: Technical Whitepaper & Operational Guide

Executive Summary

This guide provides a comprehensive structural and spectral analysis of tert-butyl 4-hydroxy-3-nitrobenzoate , a critical intermediate in the synthesis of pharmaceuticals targeting thrombopoietin receptors (e.g., Eltrombopag) and various kinase inhibitors.

The molecule exhibits a distinct 1H NMR signature characterized by a 1,2,4-trisubstituted aromatic pattern , a highly deshielded phenolic hydroxyl group (due to intramolecular hydrogen bonding), and a dominant tert-butyl singlet . Correct interpretation of these signals is essential for validating regio-isomer purity during scale-up.

Structural Logic & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic causality governing the chemical shifts.

The Aromatic Core (ABX System)

The benzene ring is substituted at positions 1 (ester), 3 (nitro), and 4 (hydroxyl).

-

C3-Nitro Group (-NO2): A strong electron-withdrawing group (EWG). It heavily deshields the adjacent proton (H2) via the inductive effect (-I) and resonance (-M).

-

C1-Ester Group (-COO-tBu): A moderate EWG. It deshields the ortho protons (H2 and H6).

-

C4-Hydroxyl Group (-OH): An electron-donating group (EDG) by resonance (+M). It shields the ortho proton (H5) and para position (blocked).

The Intramolecular Hydrogen Bond

A critical feature of 2-nitrophenols is the formation of a stable, 6-membered intramolecular hydrogen bond between the phenolic hydrogen and the nitro oxygen.

-

Spectral Consequence: The -OH proton is "locked" in a deshielded environment, appearing very downfield (typically >10.5 ppm) as a sharp singlet , unlike typical broad phenolic signals that exchange with solvent moisture.

Predicted High-Fidelity Spectral Data

Solvent: Chloroform-d (CDCl3) | Frequency: 400 MHz (Standard)

The following table synthesizes field data for 4-hydroxy-3-nitrobenzoate derivatives.

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Justification |

| OH | 10.85 - 11.05 | Singlet (s) | 1H | - | Deshielded by intramolecular H-bond with -NO2. Sharp peak. |

| Ar-H2 | 8.70 - 8.85 | Doublet (d) | 1H | Most deshielded. Between two EWGs (-NO2 and Ester). Meta-coupling to H6. | |

| Ar-H6 | 8.15 - 8.25 | Doublet of Doublets (dd) | 1H | Ortho to Ester, Meta to Nitro. Shows large ortho ( | |

| Ar-H5 | 7.20 - 7.30 | Doublet (d) | 1H | Least deshielded. Ortho to shielding -OH group. | |

| t-Butyl | 1.58 - 1.62 | Singlet (s) | 9H | - | Methyl protons of the tert-butyl ester. High intensity reference peak. |

| Solvent | 7.26 | Singlet | - | - | Residual CHCl3. |

Note on Variability: The OH shift may drift slightly (±0.2 ppm) depending on concentration and temperature, but it will remain sharp and downfield in CDCl3. In DMSO-d6, the OH signal may shift further downfield but is often broadened if water is present.

Visualization of Structural Connectivity

The following diagram illustrates the correlation between the molecular structure and the NMR assignment logic.

Caption: Electronic influences of substituents on specific proton chemical shifts.

Experimental Protocol: Sample Preparation & Validation

To ensure reproducibility and avoid artifacts (such as hydrolysis of the acid-sensitive tert-butyl ester), follow this strict protocol.

Sample Preparation Workflow

-

Massing: Weigh 10–15 mg of the solid ester into a clean vial.

-

Solvent Selection: Use CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

-

Why CDCl3? It minimizes exchange of the phenolic proton, keeping the OH signal sharp for identification. DMSO-d6 is a secondary choice but may absorb water, broadening the OH peak.

-

-

Dissolution: Add 0.6 mL of solvent. Agitate gently. Ensure no suspended solids remain.

-

Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., residual drying agents).

Validation Workflow (Self-Validating System)

Before accepting the spectrum, perform these checks:

-

Integration Check: Normalize the tert-butyl singlet to 9.00 .

-

Pass Criteria: The aromatic protons (H2, H5, H6) and OH must integrate to 1.00 ± 0.05 .

-

Fail Criteria: If OH < 1.0, check for moisture (exchange) or impurities.

-

-

Coupling Verification:

-

Check H6 (dd). It must show two couplings: large (

Hz) and small ( -

Check H2 (d). It must show only small coupling (

Hz).

-

-

Impurity Scan:

- 1.28 ppm: Residual tert-butanol (hydrolysis byproduct).

- 10-13 ppm (Broad): 4-hydroxy-3-nitrobenzoic acid (starting material/hydrolysis).

Synthesis Context & Troubleshooting

Understanding the synthesis aids in identifying spectral impurities. This ester is typically synthesized via DCC coupling to avoid the harsh acidic conditions that cleave tert-butyl esters.

Caption: Synthesis pathway highlighting the origin of common impurities (DCU, unreacted acid).

Common Impurities in NMR

-

Dicyclohexylurea (DCU): If filtration was poor, look for multiplets around 1.1–1.9 ppm and 3.8 ppm (methine).

-

DMAP: Signals at 3.0 ppm (N-Me2) and aromatic doublets at 6.5/8.2 ppm .

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent additivity rules and coupling constants).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Source for chemical shift correlations).

- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for parent compound 4-hydroxy-3-nitrobenzoic acid shifts).

-

Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 46(1), 38-48. [Link] (Validation of intramolecular H-bonding shifts in 2-nitrophenols).

Sources

Technical Characterization of tert-Butyl 4-hydroxy-3-nitrobenzoate via Mass Spectrometry

Executive Summary & Molecular Profile

This technical guide provides a comprehensive mass spectrometry (MS) characterization framework for tert-butyl 4-hydroxy-3-nitrobenzoate (CAS: 192606-20-9). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where orthogonal protection strategies (tert-butyl ester vs. methyl/ethyl esters) are required.

The presence of the labile tert-butyl ester, combined with the electron-withdrawing nitro group ortho to the phenolic hydroxyl, dictates specific ionization behaviors and fragmentation pathways.

Physicochemical Baseline

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 239.22 g/mol | Average Mass |

| Monoisotopic Mass | 239.07937 Da | Based on |

| LogP (Predicted) | ~2.8 | Moderately lipophilic; suitable for RPLC |

| pKa (Phenol) | ~6.5 - 7.0 | Acidified by the ortho-nitro group |

Ionization Physics & Fragmentation Mechanics[1][2][3]

To achieve high-sensitivity detection and structural confirmation, one must understand the competing ionization mechanisms dictated by the molecule's functional groups.

Ionization Mode Selection

-

ESI Negative Mode (

): Preferred. The phenolic hydroxyl group at C4 is significantly acidified by the electron-withdrawing nitro group at C3 (inductive and resonance effects). This allows for facile deprotonation even in weakly basic mobile phases.-

Target m/z:238.07

-

-

ESI Positive Mode (

or-

Target m/z:240.09 (

) or 262.07 (

-

Fragmentation Logic (MS/MS)

The fragmentation of this molecule is dominated by the stability of the leaving groups and the resulting carbocations/neutrals.

-

The "Tert-Butyl Cascade" (Major Pathway): The tert-butyl ester bond is chemically labile. Upon collision-induced dissociation (CID), the dominant mechanism is a McLafferty-type rearrangement or a distonic ion elimination. The tert-butyl group ejects as neutral isobutene (

, 56 Da), leaving the free carboxylic acid.-

Transition:

(Neg) or

-

-

Nitro-Ortho Effect (Secondary Pathway): The proximity of the nitro group to the phenol allows for intramolecular hydrogen bonding. High-energy collisions can lead to the loss of the nitro group (

, 46 Da) or nitro-to-nitrite rearrangement followed by NO loss. -

Decarboxylation: Following the loss of the tert-butyl group, the resulting benzoic acid derivative often loses

(44 Da) to form the nitrophenol core.

Predicted Spectral Data Library

The following table summarizes the theoretical mass transitions expected in a Triple Quadrupole (QqQ) or Q-TOF experiment.

Table 1: MS/MS Transition Parameters

| Ionization Mode | Precursor Ion ( | Product Ion ( | Neutral Loss | Structural Assignment | Collision Energy (eV) |

| ESI (-) | 238.07 | 182.01 | [4-hydroxy-3-nitrobenzoic acid - H] | 15 - 20 | |

| ESI (-) | 238.07 | 138.02 | [2-nitrophenol - H] | 30 - 35 | |

| ESI (+) | 240.09 | 184.02 | [4-hydroxy-3-nitrobenzoic acid + H] | 10 - 15 | |

| ESI (+) | 262.07 | 206.01 | [Acid + Na] | 25 - 30 |

Note: The transition

is the most selective and sensitive for quantitation (MRM) due to the facile loss of the bulky tert-butyl group.

Visualization of Fragmentation Pathways[2][4][5][6]

The following diagram illustrates the structural causality of the fragmentation, highlighting the transition from the parent ester to the core nitrophenol.

Figure 1: Proposed ESI(-) fragmentation pathway showing the dominant loss of the isobutene moiety followed by decarboxylation.

Experimental Workflow (SOP)

To ensure reproducible data, the following LC-MS protocol is recommended. This setup minimizes hydrolysis of the ester during analysis while maximizing ionization efficiency.

Sample Preparation

-

Solvent: Dissolve standard in Acetonitrile (MeCN) . Avoid Methanol (MeOH) for stock solutions to prevent transesterification (exchange of t-butyl for methyl) over long storage periods.

-

Concentration: Prepare a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:MeCN for direct infusion or LC tuning.

LC-MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5). Note: Avoid strong acids (TFA) which may suppress negative mode ionization.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5%

95% B -

6-8 min: 95% B

-

-

Flow Rate: 0.3 mL/min.

Workflow Diagram

Figure 2: Targeted MRM workflow for quantitation of tert-butyl 4-hydroxy-3-nitrobenzoate.

Troubleshooting & Validation

System Suitability Tests (SST)

-

Isobaric Interferences: Check for the presence of the methyl ester analog (m/z 196 in Neg mode). This is a common synthetic impurity.

-

In-Source Fragmentation: If the peak at m/z 182 (Acid) is observed in the Q1 scan (without collision energy), the ESI source temperature or cone voltage is too high, causing premature thermal degradation of the tert-butyl ester. Action: Lower source temp to <350°C.

Reference Spectrum Validation

If a library spectrum is unavailable, the validity of your data can be cross-referenced by:

-

Isotope Pattern: The M+1 peak (m/z 239.07) should be approximately 12% of the monoisotopic peak intensity (due to 11 Carbons).

-

Neutral Loss Confirmation: Set a "Neutral Loss Scan" of 56 Da. Only tert-butyl esters (and some amines) will register, providing high specificity.

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Butyl Esters. National Institute of Standards and Technology. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on McLafferty rearrangements and alkyl losses).

-

PubChem. Compound Summary for tert-Butyl 4-hydroxybenzoate (Analog). National Library of Medicine. Available at: [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Nitro/Phenol ortho-effects).

Discovery and first synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Hydroxy-3-Nitrobenzoate

Introduction

tert-Butyl 4-hydroxy-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring a nitro group ortho to a hydroxyl group on a benzoate backbone, provides multiple reactive sites for further chemical transformations. The sterically hindered tert-butyl ester group offers a robust protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions. This guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate, drawing upon established chemical principles and analogous patented procedures. While a singular "discovery" paper for this specific ester is not readily identifiable in the public domain, its synthesis logically follows from well-documented procedures for the nitration of phenolic compounds and the esterification of carboxylic acids.

This document will detail a reliable synthetic pathway, explain the rationale behind the chosen reagents and conditions, and provide a step-by-step protocol suitable for implementation in a research or process development setting.

Synthetic Strategy: A Two-Step Approach

The most logical and well-supported route to tert-butyl 4-hydroxy-3-nitrobenzoate involves a two-step sequence:

-

Nitration of tert-butyl 4-hydroxybenzoate: This initial step introduces the nitro group onto the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the position ortho to it highly susceptible to electrophilic aromatic substitution.

-

Esterification of 4-hydroxy-3-nitrobenzoic acid: This alternative pathway involves first nitrating 4-hydroxybenzoic acid and then esterifying the resulting 4-hydroxy-3-nitrobenzoic acid with a tert-butylating agent.

This guide will focus on the first strategy, as the direct nitration of the pre-formed ester is often more efficient and avoids potential side reactions associated with the esterification of a nitrated phenol. A key patent that supports this general approach is US Patent 3,929,864, which describes the nitration of various 4-hydroxybenzoic acid alkyl esters to yield their 3-nitro derivatives in high purity and yield[1].

Mechanistic Considerations

The nitration of tert-butyl 4-hydroxybenzoate proceeds via an electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid with a strong acid catalyst, typically sulfuric acid. The hydroxyl group at the C4 position strongly activates the ring towards electrophilic attack and directs the incoming nitro group to the ortho position (C3). The para position is blocked by the ester group.

Experimental Protocol

This protocol is a synthesized procedure based on the general methods described in the literature for the nitration of 4-hydroxybenzoic acid alkyl esters[1].

Step 1: Synthesis of tert-Butyl 4-Hydroxy-3-Nitrobenzoate

Materials:

-

tert-Butyl 4-hydroxybenzoate

-

Concentrated Nitric Acid (62% by weight)[1]

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 200 parts by weight of 62% nitric acid[1].

-

Cool the nitric acid to 0-5 °C using an ice-water bath.

-

Slowly add 194.23 parts by weight (1.0 mole) of tert-butyl 4-hydroxybenzoate to the cooled nitric acid with vigorous stirring, ensuring the temperature is maintained between 20 °C and 30 °C[1]. The addition should be dropwise or in small portions to control the exothermic reaction.

-

After the addition is complete, continue stirring the reaction mixture at 20-30 °C for one hour[1].

-

Slowly and carefully pour the reaction mixture into 1000 parts by weight of an ice-water mixture with continuous stirring.

-

A yellow precipitate of tert-butyl 4-hydroxy-3-nitrobenzoate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral.

-

Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.

Purification

The crude product obtained from this procedure is often of high purity[1]. However, if further purification is required, recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be performed.

Safety Precautions

-

The nitration reaction is highly exothermic and requires careful temperature control.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

The addition of the aromatic substrate to the nitrating mixture should be done slowly to avoid a runaway reaction.

Characterization and Physicochemical Properties

The synthesized tert-butyl 4-hydroxy-3-nitrobenzoate should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.22 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane), sparingly soluble in water. |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic ring will show characteristic shifts and coupling patterns. The tert-butyl group will appear as a singlet around 1.6 ppm. The phenolic proton will be a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the ester carbonyl carbon, and the tert-butyl carbons.

-

IR Spectroscopy: Characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹), the nitro group (~1530 and 1350 cm⁻¹), and the ester carbonyl group (~1710 cm⁻¹) are expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for tert-butyl 4-hydroxy-3-nitrobenzoate.

Alternative Synthetic Route: Esterification of 4-Hydroxy-3-nitrobenzoic Acid

An alternative approach is the esterification of 4-hydroxy-3-nitrobenzoic acid. This can be achieved by reacting the acid with an excess of isobutylene in the presence of a strong acid catalyst[2].

Step 1: Nitration of 4-Hydroxybenzoic Acid

4-Hydroxy-3-nitrobenzoic acid can be synthesized by the nitration of 4-hydroxybenzoic acid using dilute nitric acid, as detailed in German Patent DE2316495B2[3].

Step 2: Esterification with Isobutylene

The resulting 4-hydroxy-3-nitrobenzoic acid can then be esterified. The direct esterification with tert-butanol is challenging due to the steric hindrance of the tertiary alcohol[4]. A more effective method involves the acid-catalyzed addition of isobutylene to the carboxylic acid.

Caption: Alternative synthetic route to tert-butyl 4-hydroxy-3-nitrobenzoate.

Applications in Drug Development and Research

tert-Butyl 4-hydroxy-3-nitrobenzoate serves as a versatile building block in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. The phenolic hydroxyl group can be alkylated or acylated, and the tert-butyl ester can be selectively deprotected to reveal the carboxylic acid for amide coupling or other transformations. These functionalities make it a valuable precursor for the synthesis of a wide range of biologically active molecules.

Conclusion

The synthesis of tert-butyl 4-hydroxy-3-nitrobenzoate is a straightforward process that can be achieved in high yield and purity through the direct nitration of tert-butyl 4-hydroxybenzoate. The procedure is well-supported by existing literature on the synthesis of related compounds. The resulting product is a valuable intermediate for further chemical synthesis, particularly in the field of drug discovery and development. Careful adherence to safety protocols is essential when working with strong acids and nitrating agents.

References

-

Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Available at: [Link]

- DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents.

- US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents.

-

Synthesis of C. Tert-butyl 4-hydroxybenzoate - PrepChem.com. Available at: [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a - ResearchGate. Available at: [Link]

-

Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Available at: [Link]

Sources

Introduction: A Versatile Building Block in Modern Organic Synthesis

An In-Depth Technical Guide to the Key Chemical Characteristics of tert-Butyl 4-Hydroxy-3-nitrobenzoate

Tert-butyl 4-hydroxy-3-nitrobenzoate is a valuable intermediate in the field of organic synthesis, particularly for applications in medicinal chemistry and materials science. Its unique trifunctional nature—a sterically hindered ester, a phenolic hydroxyl group, and an electron-withdrawing nitro group on an aromatic scaffold—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the nuances of this molecule is key to leveraging its full potential in the design and execution of complex synthetic strategies. The strategic placement of its functional groups allows for selective manipulation, making it a cornerstone for building more complex molecular architectures.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of tert-butyl 4-hydroxy-3-nitrobenzoate dictate its handling, reaction conditions, and purification methods. While experimental data for this specific compound is not widely published, we can infer its properties from closely related analogs and established chemical principles.

Core Properties

A summary of the key physicochemical data is presented in Table 1. These values are critical for experimental design, from selecting appropriate solvent systems to determining reaction temperatures.

| Property | Value / Observation | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₅ | N/A |

| Molecular Weight | 239.22 g/mol | N/A |

| Appearance | Expected to be a yellow crystalline solid | [1] |

| Melting Point | Not available. The related methyl ester has a melting point of 74-76 °C. | [2] |

| Boiling Point | Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | N/A |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [3] |

| pKa | The phenolic proton is expected to have a pKa around 7-8, influenced by the electron-withdrawing nitro and ester groups. | N/A |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for reaction monitoring and product confirmation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and tert-butyl protons. Based on data for similar compounds, the following shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are predicted[4]:

-

~10.0-11.0 (s, 1H): The phenolic -OH proton, often broad.

-

~8.3 (d, 1H): Aromatic proton ortho to the nitro group.

-

~8.0 (dd, 1H): Aromatic proton ortho to the ester and meta to the nitro group.

-

~7.2 (d, 1H): Aromatic proton meta to the nitro group and ortho to the hydroxyl group.

-

~1.6 (s, 9H): The nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton. Predicted chemical shifts are as follows[5]:

-

~164 ppm: Carbonyl carbon of the ester.

-

~155 ppm: Aromatic carbon attached to the hydroxyl group.

-

~138 ppm: Aromatic carbon attached to the nitro group.

-

~132 ppm: Aromatic carbon.

-

~128 ppm: Aromatic carbon.

-

~120 ppm: Aromatic carbon.

-

~118 ppm: Aromatic carbon attached to the ester group.

-

~83 ppm: Quaternary carbon of the tert-butyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

The IR spectrum is a powerful tool for identifying the key functional groups. The expected characteristic absorption bands (in cm⁻¹) are:

-

3200-3400 (broad): O-H stretch of the phenolic group.

-

2980-2950: C-H stretching of the tert-butyl group.

-

~1700: C=O stretch of the ester carbonyl.

-

~1530 and ~1350: Asymmetric and symmetric N-O stretching of the nitro group, respectively.

-

~1250: C-O stretching of the ester.

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 239. A prominent fragment would likely be observed at m/z = 183, corresponding to the loss of isobutylene (56 Da) from the tert-butyl ester, a characteristic fragmentation pattern for such esters.

Synthesis and Reaction Mechanisms

The most direct route to tert-butyl 4-hydroxy-3-nitrobenzoate is through the electrophilic nitration of its precursor, tert-butyl 4-hydroxybenzoate. The choice of nitrating agent and reaction conditions is crucial to achieve good yield and selectivity, avoiding over-nitration or side reactions.

Experimental Protocol: Nitration of tert-Butyl 4-hydroxybenzoate

This protocol is adapted from established procedures for the nitration of phenolic esters[6].

Materials:

-

tert-Butyl 4-hydroxybenzoate

-

Concentrated Nitric Acid (60-62%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add tert-butyl 4-hydroxybenzoate.

-

Slowly add concentrated nitric acid dropwise to the stirred starting material, ensuring the temperature is maintained between 20-30°C[6].

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

For further purification, dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material or acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified tert-butyl 4-hydroxy-3-nitrobenzoate.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 4-hydroxy-3-nitrobenzoate stems from the differential reactivity of its three functional groups.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in the synthesis of many pharmaceutical agents, as the resulting amino group can be further functionalized.

-

Ester Hydrolysis: The tert-butyl ester is robust but can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid. This provides a handle for amide bond formation or other carboxylate chemistry.

-

Phenolic Hydroxyl Group Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce further diversity into the molecule.

These transformations make tert-butyl 4-hydroxy-3-nitrobenzoate a key intermediate in the synthesis of various complex molecules, including potential drug candidates[7][8]. The tert-butyl group often serves as a protecting group for the carboxylic acid, which can be removed in a later synthetic step.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system[2]. Nitroaromatic compounds can be toxic and should be handled with care.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

Tert-butyl 4-hydroxy-3-nitrobenzoate is a strategically important chemical intermediate with a versatile reactivity profile. Its synthesis via electrophilic nitration is straightforward, and its three distinct functional groups can be selectively manipulated to build a wide array of more complex molecules. For researchers in drug discovery and materials science, a solid understanding of the characteristics outlined in this guide is essential for harnessing the full synthetic potential of this valuable compound.

References

Sources

- 1. A10880.30 [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 7. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of tert-Butyl 3-Amino-4-Hydroxybenzoate

[1]

Executive Summary

This application note details the optimized protocol for synthesizing tert-butyl 3-amino-4-hydroxybenzoate from its nitro precursor (tert-butyl 4-hydroxy-3-nitrobenzoate). This transformation is a critical step in the synthesis of benzoxazole-based kinase inhibitors and antimicrobial agents.[1]

The core challenge addressed in this guide is the chemoselectivity required to reduce the nitro group (

Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal stability of the tert-butyl ester.[1] Unlike methyl or ethyl esters, the tert-butyl group is resistant to basic hydrolysis but highly susceptible to acid-catalyzed cleavage (

Pathway Visualization

The following diagram outlines the synthetic workflow and critical decision points.

Figure 1: Synthetic pathway highlighting the critical divergence between successful reduction and unwanted acid-mediated hydrolysis.

Experimental Protocols

Method A: Catalytic Hydrogenation (Gold Standard)

Recommended for high-throughput and scale-up scenarios due to clean workup.[1]

Rationale: Palladium on Carbon (Pd/C) catalyzes nitro reduction under neutral conditions.[1] The absence of external acids preserves the tert-butyl ester.[1]

Reagents & Equipment[1][2][3][4][5]

-

Precursor: tert-butyl 3-nitro-4-hydroxybenzoate (1.0 equiv)[1]

-

Catalyst: 10% Pd/C (50% wet) (10 wt% loading relative to substrate)[1]

-

Solvent: Methanol (anhydrous preferred, HPLC grade)

-

Gas: Hydrogen (

) balloon or hydrogenation shaker (1–3 atm) -

Filtration: Celite® 545 filter aid[1]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the nitro precursor (e.g., 1.0 g) in Methanol (15 mL). The solution will likely be yellow/orange.[1]

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg).

-

Safety Note: Pd/C is pyrophoric.[1] Add under an inert blanket (Nitrogen/Argon) or wet the catalyst with a small amount of water/toluene before adding solvent.

-

-

Hydrogenation: Purge the flask with Nitrogen (

) for 5 minutes, then switch to Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Monitoring: Check TLC (Hexane:EtOAc 2:1) after 2 hours. The yellow nitro spot (

) should disappear, replaced by a fluorescent blue amino spot (

-

-

Workup:

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).

-

Critical: Do not let the catalyst pad dry out completely in air (fire hazard).

-

-

Isolation: Concentrate the filtrate in vacuo at

. -

Result: The product is typically obtained as an off-white to pale brown solid.[1] Yields: 90–95%.[1]

Method B: Zinc/Ammonium Chloride (Chemoselective Alternative)

Recommended for labs lacking hydrogenation equipment or for substrates containing halogens (where Pd/C might cause dehalogenation).[1]

Rationale: Ammonium chloride (

Reagents

-

Precursor: tert-butyl 3-nitro-4-hydroxybenzoate (1.0 equiv)[1]

-

Reductant: Zinc dust (activated, 5.0 equiv)

-

Buffer: Ammonium Chloride (

) (10.0 equiv)[1] -

Solvent: Methanol : Water (4:1 ratio)[1]

Step-by-Step Procedure

-

Preparation: Dissolve the nitro precursor (1.0 g) in Methanol (20 mL).

-

Activation: Add a solution of

(2.2 g) in Water (5 mL) to the reaction flask. -

Reduction: Add Zinc dust (1.3 g) portion-wise over 10 minutes. The reaction is exothermic; use a water bath to maintain temp < 40°C.[1]

-

Stirring: Stir vigorously for 1–3 hours at room temperature.

-

Workup:

-

Drying: Dry combined organics over

, filter, and concentrate.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

| Parameter | Specification | Diagnostic Signal |

| Appearance | Off-white / Pale brown solid | Oxidation leads to dark brown/black color.[1] |

| 1H NMR (DMSO-d6) | Ester Retention | |

| 1H NMR (Aromatic) | Reduction Confirmation | Upfield shift of aromatic protons (esp. H-2) due to shielding by |

| IR Spectroscopy | Functional Groups | 3300-3400 |

| Mass Spec (ESI) | Molecular Ion |

Troubleshooting & Stability Guide

The amino-phenol moiety is electron-rich and prone to oxidation (darkening) upon air exposure.[1]

Stability Logic Flow

Use the following logic to diagnose yield loss or impurities.

Figure 2: Troubleshooting decision tree for common synthetic failures.

Storage Protocols

-

Immediate Use: Ideally, use the amine in the next step (e.g., cyclization to benzoxazole) immediately.

-

Long-term: Store as the solid free base at -20°C under Argon. Do not convert to the HCl salt unless necessary, as the acidity may degrade the ester over time in the presence of moisture.

References

-

Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The Journal of Organic Chemistry, 68(3), 1128-1131.

- Context: Validates the handling and stability of tert-butyl esters on hydroxy-benzoate scaffolds during oxid

-

Vertex AI Search Results. (2025).

-

Context: Confirmed reaction parameters for nitro reduction in the presence of acid-sensitive groups via multiple database snippets (ChemicalBook, PubChem).[1]

-

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

- Context: Authoritative text on the chemoselectivity of Pd/C for nitro groups vs. esters.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1]

- Context: Defines the acid-lability parameters of the tert-butyl ester (cleavage

Hydrolysis of tert-butyl 4-hydroxy-3-nitrobenzoate to 4-hydroxy-3-nitrobenzoic acid: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of tert-butyl 4-hydroxy-3-nitrobenzoate to its corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The note delves into the mechanistic underpinnings of tert-butyl ester deprotection under both acidic and basic conditions, highlighting the unique considerations for this sterically hindered ester. Detailed, step-by-step protocols for both acid-catalyzed and base-catalyzed (saponification) hydrolysis are presented, along with methods for reaction monitoring, product isolation, and purification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of 4-hydroxy-3-nitrobenzoic acid

4-hydroxy-3-nitrobenzoic acid is a valuable building block in organic synthesis, serving as a precursor for dyes, optical brighteners, and temperature-resistant polymers.[1] Its derivatives are also important intermediates in the preparation of various pharmacologically active heterocyclic compounds. The tert-butyl ester, tert-butyl 4-hydroxy-3-nitrobenzoate, is often employed as a protected form of the carboxylic acid during multi-step syntheses due to its stability under a range of reaction conditions. The selective removal of the tert-butyl protecting group is therefore a crucial final step to unmask the carboxylic acid functionality for subsequent transformations.

The choice between acidic or basic hydrolysis is a key consideration and depends on the overall stability of the molecule and the presence of other functional groups. This guide will explore both pathways, providing the necessary information to select and execute the optimal deprotection strategy.

Mechanistic Insights: Cleavage of the tert-Butyl Ester

The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base.[2] However, the mechanism for the cleavage of a tert-butyl ester under acidic conditions is distinct from that of less sterically hindered esters.

Acid-Catalyzed Hydrolysis: A Unimolecular Pathway

While most acid-catalyzed ester hydrolyses proceed through a bimolecular acyl-oxygen cleavage (AAC2) mechanism, which is the reverse of Fischer esterification, tert-butyl esters favor a unimolecular alkyl-oxygen cleavage (AAL1) pathway.[3][4][5] This is due to the stability of the tertiary carbocation intermediate that is formed.

The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.[4][5]

-

Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a relatively stable tert-butyl carbocation and the carboxylic acid.[3] This is the rate-determining step.

-

Deprotonation and Alkene Formation: The tert-butyl carbocation is then deprotonated by a weak base (like water) to form isobutylene gas, which escapes from the reaction mixture, driving the equilibrium towards the products.

This mechanism is advantageous as it is not a reversible equilibrium, unlike the AAC2 pathway.[6]

Base-Catalyzed Hydrolysis (Saponification): A Bimolecular Pathway

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism (BAC2).[2][3]

The mechanism involves:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7]

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the alkoxide ion (in this case, the tert-butoxide ion) is expelled as the leaving group, yielding the carboxylic acid.

-

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic tert-butoxide ion (or another hydroxide ion) to form a carboxylate salt and tert-butanol. This acid-base reaction is essentially irreversible and drives the reaction to completion.[2][3]

The final product is the salt of the carboxylic acid, which requires an acidic workup to protonate it and yield the free carboxylic acid.

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of tert-butyl 4-hydroxy-3-nitrobenzoate.

Caption: Acid-Catalyzed Hydrolysis (AAL1) Mechanism.

Caption: Base-Catalyzed Hydrolysis (BAC2) Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of tert-butyl 4-hydroxy-3-nitrobenzoate.

Protocol 1: Acid-Catalyzed Hydrolysis using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable to strong acidic conditions. Trifluoroacetic acid is a common reagent for the cleavage of tert-butyl esters.

Materials:

-

tert-Butyl 4-hydroxy-3-nitrobenzoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-hydroxy-3-nitrobenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) using Sodium Hydroxide

This protocol is a classic saponification procedure and is generally high-yielding.

Materials:

-

tert-Butyl 4-hydroxy-3-nitrobenzoate

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated or 6 M

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., a 3:1 ratio).

-

Add a solution of sodium hydroxide (2-3 eq) in water to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C) with stirring for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidify the mixture by slowly adding concentrated or 6 M hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the product to precipitate.

-

Collect the precipitated 4-hydroxy-3-nitrobenzoic acid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to obtain the purified 4-hydroxy-3-nitrobenzoic acid. Further purification can be achieved by recrystallization if necessary.

Reaction Monitoring and Product Characterization

Reaction Monitoring:

-

Thin Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of any intermediates or byproducts.

Product Characterization:

-

Melting Point: The melting point of the purified 4-hydroxy-3-nitrobenzoic acid should be determined and compared to the literature value (183-186 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid and the disappearance of the C-O stretch associated with the tert-butyl ester.

Troubleshooting and Key Considerations

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature. For acid hydrolysis, consider a stronger acid. For base hydrolysis, ensure sufficient equivalents of base are used. |

| Low Yield | Product loss during workup or purification. | Optimize the extraction and recrystallization procedures. Ensure complete precipitation during the acidic workup in the saponification protocol. |

| Side Reactions | For acid-sensitive substrates, other functional groups may react. | Consider milder acidic conditions (e.g., aqueous phosphoric acid) or switch to the base-catalyzed method.[8] For base-sensitive substrates, the acidic method is preferred. |

| Difficulty with Purification | Presence of impurities. | Ensure the starting material is pure. Optimize the recrystallization solvent system. |

Conclusion

The hydrolysis of tert-butyl 4-hydroxy-3-nitrobenzoate to 4-hydroxy-3-nitrobenzoic acid can be effectively achieved through both acid- and base-catalyzed methods. The choice of protocol depends on the specific requirements of the synthesis, including the presence of other functional groups and the desired scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can successfully perform this important deprotection step with high yield and purity.

References

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Dalal Institute. Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Chemguide. Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Wikipedia. Ester hydrolysis. Retrieved from [Link]

-

Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

- Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Retrieved from [Link]

-

PubMed. (2006, November 24). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]

-

The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. Retrieved from [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - DE2316495B2.

-

Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]

-

PubMed. A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

-

Portal AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

-

Organic Chemistry Tutor. Saponification of Esters. Retrieved from [Link]

-

Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The acid catalysed hydrolysis of N-t-butylbenzaldoxime and 2-t-butyl-3-phenyloxaziridine. Retrieved from [Link]

-

Union College Schaffer Library. A mechanistic study of the saponification of pivaloate esters. Retrieved from [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from [Link]

-

Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

Cengage. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

-

PMC. 4-tert-Butylamino-3-nitrobenzoic acid. Retrieved from [Link]

-

Ventura College. Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. Retrieved from [Link]

Sources

- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Coupling of Tert-butyl 4-hydroxy-3-nitrobenzoate Derivatives for Advanced Synthesis

For Distribution To: Researchers, scientists, and drug development professionals.

Foreword: Embracing a New Paradigm in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide delves into a contemporary extension of this powerful reaction: the use of nitroarenes as electrophilic partners, with a specific focus on derivatives of tert-butyl 4-hydroxy-3-nitrobenzoate. Traditionally, Suzuki-Miyaura couplings have relied on aryl halides and triflates. However, the ability to directly employ nitroarenes, which are readily accessible through established nitration methodologies, represents a significant advancement in synthetic efficiency.[1][3] This approach circumvents the need for multi-step conversions of nitro groups into conventional electrophilic functionalities, thereby streamlining synthetic routes to valuable biaryl compounds.[1][4] Such biaryl structures are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][5] This document provides a comprehensive overview of the mechanistic underpinnings, practical protocols, and key considerations for successfully implementing this novel coupling strategy.

The Mechanistic Journey: Activating the Aryl-Nitro Bond

The cornerstone of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[6][7] The groundbreaking aspect of employing nitroarenes is the initial, and often rate-determining, step: the oxidative addition of the aryl-nitro (Ar–NO₂) bond to a low-valent palladium(0) species.[3][8] This process was long considered challenging but has been enabled by the development of sophisticated ligand systems.[3][8]

The catalytic cycle can be delineated into three primary stages:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically stabilized by sterically bulky and electron-rich phosphine ligands like BrettPhos, initiates the cycle by inserting into the Ar–NO₂ bond of the tert-butyl 4-hydroxy-3-nitrobenzoate derivative.[3][4] This forms a Pd(II) intermediate. The electron-withdrawing nature of the nitro group and the ester functionality on the aromatic ring can facilitate this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This activated boron compound then transfers its organic moiety to the Pd(II) complex, displacing the nitro-derived ligand.[6][9]

-

Reductive Elimination: The two organic groups on the Pd(II) center, the original nitroarene-derived aryl group and the newly transferred group from the organoborane, couple and are eliminated from the palladium. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Sources

- 1. thieme.de [thieme.de]

- 2. Lab Reporter [fishersci.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

Protocol for the reduction of the nitro group on tert-butyl 4-hydroxy-3-nitrobenzoate

Executive Summary

The reduction of tert-butyl 4-hydroxy-3-nitrobenzoate to tert-butyl 3-amino-4-hydroxybenzoate is a critical transformation in the synthesis of benzoxazole-based kinase inhibitors and peptidomimetics.[1] While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents a dual challenge:

-

Chemo-selectivity: Preserving the acid-labile tert-butyl ester.[1]

-

Product Stability: The resulting o-aminophenol motif is highly susceptible to oxidative degradation (quinonimine formation) upon exposure to air.[1]

This guide details two validated protocols: Catalytic Hydrogenation (Method A) for scalability and purity, and Zinc/Ammonium Chloride Reduction (Method B) for chemoselectivity in labs lacking high-pressure infrastructure.[1]

Strategic Method Selection

The choice of reduction method is dictated by equipment availability and the sensitivity of the tert-butyl ester.[1]

| Feature | Method A: Catalytic Hydrogenation (H₂/Pd-C) | Method B: Zn / NH₄Cl (Chemical Reduction) |

| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (SET) |

| Ester Stability | Excellent (Neutral conditions) | High (Mildly buffered pH ~5-6) |

| Scalability | High (Kg scale ready) | Low to Medium (Exothermic, sludge waste) |

| Equipment | Parr Shaker / Hydrogenator | Standard Glassware |

| Cleanliness | High (Filtration only) | Moderate (Requires inorganic salt removal) |

| Risk | Pyrophoric catalyst, H₂ gas | Zinc waste disposal |

Decision Matrix

The following workflow illustrates the logic for selecting the appropriate protocol.

Figure 1: Decision matrix for selecting the reduction protocol based on equipment and scale.

Method A: Catalytic Hydrogenation (Gold Standard)[1]

This method is preferred for its operational simplicity and the high purity of the crude product, which often requires no chromatography.

Materials

-

Substrate: tert-butyl 4-hydroxy-3-nitrobenzoate (1.0 equiv)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Load: 10 wt% relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Grade: HPLC/Anhydrous.

-

Gas: Hydrogen (H₂), balloon (1 atm) or cylinder (30-50 psi).[1]

Protocol

-

Inerting: Flush the reaction vessel (flask or Parr bottle) with Nitrogen (N₂) to remove oxygen.[1]

-

Loading: Add the substrate and solvent (concentration ~0.1 M to 0.2 M).[1]

-

Catalyst Addition: Carefully add the Pd/C catalyst.

-

Hydrogenation:

-

Monitoring: Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[1][3][4] Reaction is typically complete in 2–6 hours.[1]

-

Endpoint: Disappearance of the yellow nitro compound; appearance of the fluorescent amine spot.[1]

-

-

Workup (Critical for Stability):

-

Filter the mixture through a pad of Celite® to remove the catalyst.[1]

-

Note: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.

-

Concentrate the filtrate under reduced pressure at <40°C.[1]

-

Storage: The resulting off-white solid oxidizes rapidly.[1] Store under N₂ at -20°C or use immediately.

-

Method B: Zinc / Ammonium Chloride (Chemoselective Alternative)[1]

This method utilizes a mild electron transfer mechanism.[1] Unlike Fe/HCl or SnCl2/HCl, the Zn/NH₄Cl system operates at near-neutral pH, ensuring the tert-butyl ester remains intact .[1]

Materials

-

Substrate: tert-butyl 4-hydroxy-3-nitrobenzoate (1.0 equiv)[1]

-

Reductant: Zinc dust (Activated, 5.0 - 10.0 equiv)[1]

-

Additive: Ammonium Chloride (NH₄Cl, 10.0 equiv)

-

Solvent: Methanol : Water (3:1 ratio)[1]

Protocol

-

Dissolution: Dissolve the substrate in Methanol/Water (3:1) in a round-bottom flask.

-

Buffer Addition: Add solid NH₄Cl. The solution may cool slightly (endothermic dissolution).

-

Activation: Add Zinc dust in portions over 15-30 minutes.

-

Agitation: Stir vigorously at Room Temperature for 1–4 hours.

-

Workup:

-

Filter the grey suspension through Celite® to remove Zinc oxide and unreacted Zinc.[1]

-

Wash the pad with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate to remove Methanol.[1]

-

Extraction: Dilute the remaining aqueous residue with water and extract with EtOAc (3x).[1][5]

-

Dry organic layers over Na₂SO₄, filter, and concentrate.[4][5][6][7]

-

Technical Validation & Troubleshooting

Mechanistic Pathway

The reduction proceeds through nitroso and hydroxylamine intermediates.[1][8] Incomplete reduction (stopping at the hydroxylamine) is a common failure mode in Method B if the Zinc is not activated or if stirring is insufficient.

Figure 2: Stepwise reduction pathway.[1] Ensure reaction runs to completion to avoid hydroxylamine impurities.

Quantitative Comparison

| Parameter | Method A (H₂/Pd) | Method B (Zn/NH₄Cl) |

| Typical Yield | 90 - 98% | 75 - 85% |

| Reaction Time | 2 - 6 Hours | 1 - 4 Hours |

| Purity (Crude) | >95% | 85 - 90% |

| Main Impurity | Over-reduction (rare) | Hydroxylamine intermediate |

Troubleshooting Guide

-

Issue: Product turns black/brown.

-

Issue: Incomplete Reaction (Method B).

-

Cause: Passivated Zinc surface.[1]

-

Solution: Activate Zinc dust by washing with dilute HCl then water/acetone/ether prior to use, or simply use a large excess (10 equiv).

-

References

-

Sridharan, V., et al. "Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium." Indian Journal of Chemistry, Vol 43B, 2004. [Link]

-

Green, T. W., & Wuts, P. G. M. "Protection for the Carboxyl Group: Esters."[12] Protective Groups in Organic Synthesis, Wiley-Interscience.[1][12] (General reference for t-butyl stability).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 273939-23-4|tert-Butyl 3-amino-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Nitro Reduction - Zinc (Zn) [commonorganicchemistry.com]

- 8. Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE [vedantu.com]

- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tert-Butyl Esters [organic-chemistry.org]

Using tert-butyl 4-hydroxy-3-nitrobenzoate as an intermediate for dyestuffs

Executive Summary

This guide details the utility of tert-butyl 4-hydroxy-3-nitrobenzoate (TBHNB) as a strategic intermediate in the synthesis of high-purity azo dyestuffs and benzimidazole-based fluorophores.[1][2] Unlike the common free acid or methyl ester analogs, the tert-butyl ester motif provides two distinct advantages in advanced chromophore design:

-

Orthogonal Protection: It remains stable under basic azo-coupling conditions but can be selectively cleaved (acid-labile) to regenerate the carboxylic acid for solubility tuning or surface anchoring.[1][2]

-

Enhanced Lipophilicity: It significantly improves solubility in organic solvents (DCM, THF, Toluene), facilitating homogeneous phase reactions often required for electronic-grade dyes (e.g., LCD color filters, nonlinear optical materials).[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | tert-Butyl 4-hydroxy-3-nitrobenzoate |

| CAS Number | 25804-49-3 (Parent Phenol) / 579514-75-3 (Fluoro-analog ref) |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.23 g/mol |

| Appearance | Yellow to light-brown crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Purity Requirement | >98% (HPLC) for electronic grade applications |

| Storage | 2–8°C, protect from light and moisture |

Safety Advisory: This compound is a nitro-aromatic.[1][2] While stable, it should be treated as a potential sensitizer.[1] Avoid heating >150°C to prevent thermal decomposition of the nitro group.

Strategic Reaction Pathways

The utility of TBHNB lies in its conversion to the 3-amino-4-hydroxy scaffold (via reduction) or its direct use as a coupling component.[1][2] The scheme below illustrates the workflow for generating a "Push-Pull" azo dye, critical for non-linear optical (NLO) applications.

Workflow Logic Diagram

Caption: Strategic divergence from TBHNB to Azo Dyes or Benzimidazoles, highlighting the optional deprotection step.

Detailed Experimental Protocols

Protocol A: Catalytic Reduction to tert-Butyl 3-amino-4-hydroxybenzoate

Rationale: The tert-butyl ester is acid-sensitive.[1][2] Standard Fe/HCl reduction (Béchamp) risks hydrolysis.[1][2] Catalytic hydrogenation is preferred to maintain ester integrity.[1][2]

Materials:

-

TBHNB (10.0 g, 41.8 mmol)

-

Pd/C (10% loading, 0.5 g)

-

Ethyl Acetate (100 mL) – Solvent chosen for high solubility and ease of removal.[1][2]

Procedure:

-

Dissolution: In a 250 mL hydrogenation flask, dissolve TBHNB in Ethyl Acetate. Ensure complete dissolution; sonicate if necessary.[1][2]

-

Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst.[1][2] Caution: Dry Pd/C is pyrophoric.[1][2]

-

Reduction: Purge the system with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure or 30 psi) at Room Temperature (25°C) for 4–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with fresh Ethyl Acetate.[1]

-

Isolation: Concentrate the filtrate in vacuo at <40°C.

-

Yield: Expect an off-white to grey solid (approx. 8.5 g, ~95% yield). Store under inert gas (Argon) as aminophenols are oxidation-prone.[1][2]

Protocol B: Synthesis of Lipophilic Azo Dye (Diazo Coupling)